molecular formula C18H13NO4 B3449235 (3-Benzamidophenyl) furan-2-carboxylate

(3-Benzamidophenyl) furan-2-carboxylate

Cat. No.: B3449235
M. Wt: 307.3 g/mol
InChI Key: TYLXHPPKUMRWPO-UHFFFAOYSA-N
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Description

(3-Benzamidophenyl) furan-2-carboxylate is a synthetic furan-2-carboxamide derivative developed for advanced microbiological research, particularly in the field of bacterial biofilm disruption and anti-quorum sensing (QS) studies. This compound is designed around the furan-2-carboxamide pharmacophore, a stable bioisostere developed to replace metabolically unstable furanone-based antibiofilm agents, thereby offering improved stability for experimental applications . Its molecular structure is engineered to potentially inhibit the LasR receptor, a master regulator of the quorum sensing system in Pseudomonas aeruginosa . Research on related furan-2-carboxamide analogs has demonstrated significant efficacy in reducing biofilm formation in P. aeruginosa , a top-listed opportunistic pathogen known for causing persistent infections, without inhibiting bacterial growth . The suggested mechanism of action involves the disruption of virulence factor production, such as pyocyanin and proteases, through interference with QS signaling pathways . Molecular docking studies propose that compounds of this class share a similar binding mode inside the LasR protein, akin to native furanones . This compound is intended for research use only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

(3-benzamidophenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-17(13-6-2-1-3-7-13)19-14-8-4-9-15(12-14)23-18(21)16-10-5-11-22-16/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXHPPKUMRWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzamidophenyl) furan-2-carboxylate typically involves the reaction of 3-aminobenzoic acid with furan-2-carboxylic acid under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the benzamide and furan carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Benzamidophenyl) furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Benzamidophenyl) furan-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Benzamidophenyl) furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzamido group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to electron-withdrawing groups like nitro or sulfamoyl .
  • Synthesis Efficiency : Microwave-assisted methods (as in ) generally offer higher yields and simpler purification than multi-step syntheses (e.g., hydrazide formation in ) .

Physicochemical Properties

  • Solubility : Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate exhibits good solubility in organic solvents due to its nitro and fluoro substituents, whereas benzamido derivatives may display lower solubility because of increased hydrophobicity .
  • Crystal Structure : The fluoronitrophenyl analog forms stable crystals dominated by π-π stacking interactions, while benzamido derivatives may exhibit hydrogen bonding via the amide group, influencing packing efficiency .

Functional Group Impact

  • Benzamido vs.
  • Amino vs. Nitro: Methyl 3-aminobenzofuran-2-carboxylate () serves as a precursor for further derivatization, while nitro groups (as in ) enhance electrophilicity and reactivity in reduction reactions .

Q & A

Basic Research Question

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, benzamide NH at ~8–10 ppm) .
  • X-ray Crystallography: Resolve bond lengths/angles (e.g., furan ring planarity, C=O bond distances) using SHELX software for refinement .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peak) and fragmentation patterns .

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzamide vs. sulfonamide groups) and correlate with activity trends .
  • Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinase enzymes) and validate via mutagenesis assays .
  • Dose-Response Analysis: Perform IC50_{50} assays under standardized conditions (e.g., pH, temperature) to minimize variability .

What computational methods predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., furan C3 vs. ester carbonyl) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrolysis susceptibility .
  • Hammett Constants: Correlate substituent electronic effects (e.g., electron-withdrawing benzamide) with reaction rates .

How can ester linkage integrity be confirmed during stability studies?

Basic Research Question

  • Hydrolysis Assays: Incubate the compound in buffered solutions (pH 7.4 and 1.2) at 37°C, then quantify degradation via HPLC .
  • FTIR Monitoring: Track ester C=O peak (1720 cm1^{-1}) reduction over time .
  • Mass Spectrometry: Detect hydrolysis products (e.g., free furan-2-carboxylic acid) .

What strategies enhance the bioactivity of derivatives through rational design?

Advanced Research Question

  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Bioisosteric Replacement: Substitute the benzamide with thiophene-2-carboxamide to improve metabolic stability .
  • Prodrug Design: Convert the ester to a methoxymethyl ether for enhanced membrane permeability .

How does solvent polarity affect the compound’s stability during storage?

Basic Research Question

  • Accelerated Stability Testing: Store in DMSO, ethanol, and water at 25°C/60% RH, then analyze degradation via NMR .
  • Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen to assess thermal stability .

Advanced Research Question

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., oxidative addition in Suzuki-Miyaura coupling) .
  • In Situ IR Spectroscopy: Monitor palladium-catalyzed reactions for intermediate formation (e.g., Pd0^0 complexes) .
  • DFT Transition State Analysis: Map energy barriers for aryl halide activation at the furan ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Benzamidophenyl) furan-2-carboxylate
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(3-Benzamidophenyl) furan-2-carboxylate

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